molecular formula C10H6Cl2O3 B2616543 6-chloro-4-(chloromethyl)-7-hydroxy-2H-chromen-2-one CAS No. 223420-30-2

6-chloro-4-(chloromethyl)-7-hydroxy-2H-chromen-2-one

Cat. No. B2616543
CAS RN: 223420-30-2
M. Wt: 245.06
InChI Key: UPZNLSFVNVBNBT-UHFFFAOYSA-N
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Description

The compound “6-chloro-4-(chloromethyl)-7-hydroxy-2H-chromen-2-one” is a type of heterocyclic chemical compound . It is a quinazoline with a carbonyl group in the C4N2 ring . These compounds are of interest in medicinal chemistry .


Synthesis Analysis

The synthesis of similar compounds involves condensation of amides to anilines with ortho nitrile, carboxylic acids, and amides . A synthetic method of 4-(chloromethyl)pyridine hydrochloride has been reported, which could be adapted for the synthesis of "this compound" .


Molecular Structure Analysis

The structure of similar compounds like 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine and its precursor 6-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one has been confirmed by elemental analysis, high-resolution mass-spectrometry, 1H, 13C-NMR, and IR spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving similar compounds like pinacol boronic esters have been studied . Protodeboronation of these esters has been achieved using a radical approach .

Scientific Research Applications

Synthesis and Biological Activity

  • 6-Chloro-4-(chloromethyl)-7-hydroxy-2H-chromen-2-one has been utilized in the microwave-assisted synthesis of novel 2H-chromene derivatives, demonstrating significant antimicrobial activity against various bacteria and fungi (El Azab, Youssef & Amin, 2014).

Chemical Characterization and Structural Analysis

  • This compound, as a coumarin derivative, has been characterized using spectroscopic tools like mass spectra, NMR, and single-crystal X-ray diffraction, providing insights into its crystal and molecular structure, including intermolecular interactions and hydrogen bonds (Channabasappa, Kumara, Neratur & Kariyappa, 2018).

Pharmaceutical Applications in Cancer Research

Spectrophotometric Applications

  • This compound has been suggested as a color-forming agent for trace determination of palladium in its divalent oxidation state. It forms a complex with palladium in specific solutions, aiding in the sensitive detection of this metal in various samples (Kaur, Agnihotri & Agnihotri, 2022).

Synthesis of Mannich Bases

  • Mannich bases of substituted 7,8,9,10-Tetrahydrobenzo[c]chromen-6-ones, which can be related to this compound, have shown tranquilizing and neuroleptic properties. This highlights their potential in the development of pharmaceutical compounds for nervous system disorders (Garazd, Panteleimonova, Garazd & Khilya, 2002).

Future Directions

Quinazolinones and quinazolines, which are similar to “6-chloro-4-(chloromethyl)-7-hydroxy-2H-chromen-2-one”, are considered noteworthy chemicals for the synthesis of diverse molecules with physiological significance and pharmacological uses . Therefore, it is expected that many novel applications of “this compound” will be discovered in the future .

properties

IUPAC Name

6-chloro-4-(chloromethyl)-7-hydroxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2O3/c11-4-5-1-10(14)15-9-3-8(13)7(12)2-6(5)9/h1-3,13H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPZNLSFVNVBNBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=CC(=C(C=C2OC1=O)O)Cl)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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